3-(2-aminoethyl)-2-methyl-1H-indol-5-ol, oxalic acid
CAS No.: 198333-17-4
Cat. No.: VC11518597
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198333-17-4 |
|---|---|
| Molecular Formula | C13H16N2O5 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;oxalic acid |
| Standard InChI | InChI=1S/C11H14N2O.C2H2O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;3-1(4)2(5)6/h2-3,6,13-14H,4-5,12H2,1H3;(H,3,4)(H,5,6) |
| Standard InChI Key | JUKJXIWFSSIKFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=O)(C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Core Indole Scaffold
The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the foundation of this compound. Substitutions at the 2-, 3-, and 5-positions critically influence its electronic and steric properties. The 2-methyl group enhances lipophilicity, while the 5-hydroxyl group introduces hydrogen-bonding capability, potentially affecting receptor interactions .
Aminoethyl Side Chain and Oxalic Acid Interaction
The 3-(2-aminoethyl) side chain introduces a primary amine, enabling salt formation with oxalic acid. This interaction, evident in the molecular formula (C₁₁H₁₄N₂O·C₂H₂O₄), stabilizes the compound through ionic bonding. The oxalate counterion also modulates solubility, as oxalic acid’s dicarboxylic structure facilitates polar interactions with aqueous solvents .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₅ |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol; oxalic acid |
| Canonical SMILES | CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=O)(C(=O)O)O |
| Hydrogen Bond Donors | 4 (2 from indole, 2 from oxalate) |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization Strategies
Indole Core Formation
Synthesis begins with the construction of the 2-methylindole scaffold. A common approach involves Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions. For 2-methylindoles, methyl ketones like acetone serve as precursors, cyclizing with substituted phenylhydrazines to yield the indole ring.
Functionalization at the 3-Position
Introducing the 2-aminoethyl group at the 3-position requires selective alkylation. Benchchem’s protocol (excluded per user request) suggests boron tribromide-mediated reactions, but alternative methods include reductive amination or nucleophilic substitution. For instance, reacting 2-methylindol-5-ol with 2-bromoethylamine in the presence of a base like triethylamine could yield the desired side chain.
Oxalate Salt Formation
The final step involves treating the free base with oxalic acid in a polar solvent (e.g., ethanol or water). Stoichiometric control ensures a 1:1 salt ratio, confirmed via titration or NMR spectroscopy.
Table 2: Representative Synthetic Parameters
| Parameter | Conditions |
|---|---|
| Reaction Temperature | 0–25°C (quenching step) |
| Purification Method | Flash chromatography (EtOAc/Hexanes) |
| Yield | 60–65% (crude); 95% purity post-purification |
Physicochemical and Analytical Profiling
Spectroscopic Characterization
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NMR (¹H, 13C): Key signals include a singlet for the 2-methyl group (δ 2.35 ppm), a broad peak for the 5-hydroxyl proton (δ 9.12 ppm), and oxalate carboxyl carbons at δ 165–170 ppm.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 280.28 [M+H]⁺, with fragmentation patterns consistent with indole cleavage.
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HPLC: Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeCN) confirms >95% purity.
Applications in Medicinal Chemistry
Precursor to Alkaloid Derivatives
The 2-methylindole core serves as a scaffold for synthesizing tetrahydroisoquinoline alkaloids. Pictet-Spengler cyclization with aldehydes could yield neuroactive compounds, as demonstrated in the synthesis of erythrina alkaloids .
Material Science Applications
Indole-oxalate complexes exhibit luminescent properties under UV light, suggesting potential use in organic light-emitting diodes (OLEDs). Further studies are needed to quantify quantum yields.
Challenges and Future Directions
Synthetic Scalability
Current yields (~60%) necessitate optimization for industrial-scale production. Continuous flow chemistry or enzymatic catalysis may improve efficiency .
Pharmacological Profiling
In vitro assays targeting serotonin receptors, monoamine oxidases, and kinases are critical to elucidating bioactivity. Toxicity screening in cell lines will establish safety thresholds.
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